3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
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Properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S2/c17-12-3-1-2-4-14(12)26(23,24)20-8-5-11(6-9-20)21-16(22)15-13(18-19-21)7-10-25-15/h1-4,7,10-11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQPMWRHHQRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel synthetic molecule with potential therapeutic applications. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Piperidine Moiety : Known for its versatility in medicinal chemistry, piperidine derivatives exhibit various biological activities.
- Thieno[3,2-d][1,2,3]triazin : This heterocyclic structure is associated with diverse pharmacological effects.
- Sulfonyl Group : The presence of a sulfonyl group enhances the compound's reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's efficacy in inhibiting bacterial growth suggests a potential application in treating infections.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. Similar compounds have demonstrated strong inhibitory activity against AChE .
- Urease : The compound's potential as a urease inhibitor was highlighted in studies where related compounds showed IC50 values significantly lower than standard references .
3. Anticancer Properties
Recent studies have focused on the antiproliferative effects of thieno[3,2-d][1,2,3]triazin derivatives against various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . The mechanism often involves multi-targeted actions against key signaling pathways involved in tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Interaction : The sulfonyl group likely enhances binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : Structural modifications that include fluorine atoms may improve cellular uptake and bioavailability.
Study 1: Antibacterial Efficacy
A study synthesized a series of piperidine derivatives and tested their antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis, indicating that structural features significantly influence antibacterial potency .
Study 2: Anticancer Activity
In vitro tests on thieno[3,2-d][1,2,3]triazin derivatives revealed significant antiproliferative effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. Compounds were shown to induce apoptosis through caspase activation pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Temperature : Reactions often proceed under reflux or controlled room temperature to balance reactivity and by-product formation .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates .
- Catalysts : Use coupling agents (e.g., EDC/HOBt) for amide bond formation or bases (e.g., K₂CO₃) for deprotonation steps .
- Reaction time : Monitor progress via TLC or HPLC to avoid over-reaction and side products .
Table 1 : Representative Synthesis Parameters from Analogous Compounds
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine derivatization | DMF | 80 | K₂CO₃ | 65–72 | |
| Sulfonylation | DCM | RT | Triethylamine | 78–85 | |
| Cyclization | DMSO | 120 | Pd(PPh₃)₄ | 55–60 |
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with emphasis on distinguishing fluorophenyl (δ 7.2–7.8 ppm) and piperidinyl (δ 2.5–3.5 ppm) signals .
- X-ray crystallography : Resolves absolute configuration and confirms fused triazin-thiophene ring geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅FN₄O₃S₂) and isotopic patterns .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with structural homology to known thieno-triazinone targets (e.g., phosphodiesterases) .
- Assay types :
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity) at varying concentrations (1 nM–10 µM) .
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability, plasma stability, and metabolite formation using LC-MS/MS .
- Orthogonal assays : Validate target engagement in vivo via thermal shift assays or CRISPR-Cas9 knockouts .
- Dose-response refinement : Adjust dosing regimens to account for tissue penetration limitations (e.g., blood-brain barrier) .
- Reference : Discrepancies may arise from off-target effects; use transcriptomics to identify unintended pathways .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation studies :
- Hydrolysis : Incubate at pH 3–9 (25–50°C) and monitor via HPLC for breakdown products .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation kinetics .
- Ecotoxicology :
- Algal toxicity : Test on Chlamydomonas reinhardtii using growth inhibition assays (OECD 201) .
- Aquatic toxicity : Evaluate LC₅₀ in Daphnia magna over 48 hours .
Table 2 : Environmental Stability Parameters (Analogous Compounds)
| Property | Test Condition | Half-Life | Reference |
|---|---|---|---|
| Hydrolytic stability | pH 7, 25°C | >30 days | |
| Photolytic degradation | UV light, 24h | 40% remaining |
Q. How can computational models enhance mechanistic understanding of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., PDE4B) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability and conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on IC₅₀ values .
- Reference : Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Key Notes
- Experimental Design : For reproducibility, adopt randomized block designs with split-plot arrangements (e.g., varying substituents as subplots) .
- Data Analysis : Use multivariate statistics (PCA, ANOVA) to dissect complex biological or synthetic datasets .
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., transition-state analog theory for enzyme inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
